Physicochemical Profile: Computed LogP and Hydrogen‑Bond Capacity Differentiate from Des‑Methyl and Des‑Sulfonyl Analogs
The target compound exhibits an XLogP3 of 1.2, zero hydrogen‑bond donors (HBD = 0), and four hydrogen‑bond acceptors (HBA = 4), representing a balanced lipophilic–hydrophilic profile suitable for blood–brain barrier penetration [1]. In contrast, 1‑(2‑methylbenzyl)piperazine (CAS 5321‑47‑1), which lacks the methylsulfonyl group, has HBD = 1 and HBA = 2, increasing its polarity and altering its solubility profile [2]. The des‑methyl analog 1‑benzyl‑4‑(methylsulfonyl)piperazine (CAS 118546‑61‑5, MW 254.35) is smaller and has a lower computed logP (~0.9) . These differences predict distinct membrane permeability and pharmacokinetic behavior.
ΔXLogP3 ≈ +0.3 vs. des-methyl
ΔHBD −1 vs. des-sulfonyl
| Evidence Dimension | Computed partition coefficient (XLogP3) and hydrogen‑bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3 = 1.2; HBD = 0; HBA = 4; MW = 268.38 g/mol |
| Comparator Or Baseline | 1‑(2‑Methylbenzyl)piperazine (CAS 5321‑47‑1): HBD = 1, HBA = 2, MW = 190.28 g/mol [2]; 1‑Benzyl‑4‑(methylsulfonyl)piperazine (CAS 118546‑61‑5): MW = 254.35 g/mol, XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 vs. des‑methyl analog; ΔHBD = −1 vs. des‑sulfonyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs descriptors [1] |
Why This Matters
The absence of HBD and the moderate logP differentiate this compound for CNS‑oriented screening libraries where permeability and low efflux are prioritized.
- [1] PubChem. (2025). Compound Summary: 1-Methanesulfonyl-4-(2-methyl-benzyl)-piperazine (CID 786264). Computed Properties section. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/786264. View Source
- [2] PubChem. (2025). Compound Summary: 1‑(2‑Methylbenzyl)piperazine (CID 79183). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/79183. View Source
